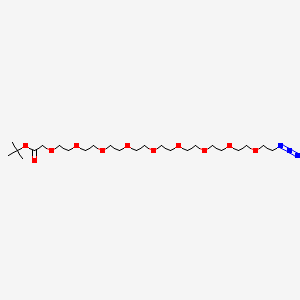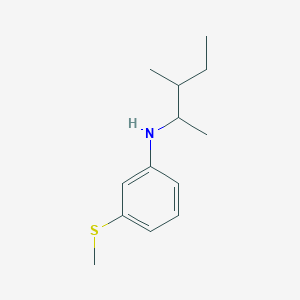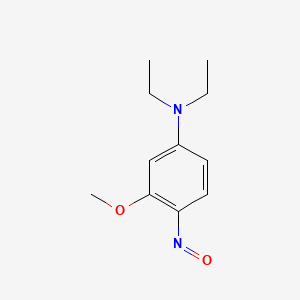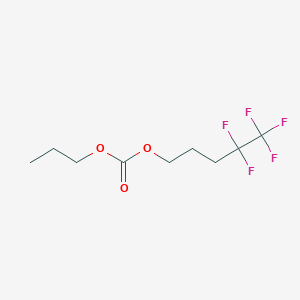![molecular formula C16H19BrO3S2 B12089650 Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester CAS No. 1848245-23-7](/img/structure/B12089650.png)
Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester is a complex organic compound belonging to the thieno[3,4-b]thiophene family. This compound is characterized by its unique structure, which includes a thieno[3,4-b]thiophene core, a carboxylic acid group, a bromine atom, a formyl group, and an ethylhexyl ester. These structural features make it a valuable building block in organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester typically involves multiple steps:
Formation of Thieno[3,4-b]thiophene Core: The initial step often involves the formation of the thieno[3,4-b]thiophene core.
Introduction of Bromine and Formyl Groups: The bromine and formyl groups are introduced via electrophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-ethylhexanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thieno[3,4-b]thiophene derivatives.
Scientific Research Applications
Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs).
Material Science: The compound is a key building block in the development of organic semiconductors and field-effect transistors (OFETs).
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through its electronic properties. The thieno[3,4-b]thiophene core provides a conjugated system that facilitates electron transport. The bromine and formyl groups can participate in various chemical reactions, modifying the electronic properties of the molecule. In organic electronics, the compound acts as an electron donor or acceptor, depending on the specific application and the nature of the other components in the device.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethylhexyl ester.
Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The 2-ethylhexyl ester group in Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester provides enhanced solubility and processability, making it more suitable for use in solution-processed organic electronic devices. This distinguishes it from similar compounds with shorter ester chains, which may have lower solubility and less favorable processing characteristics.
Properties
CAS No. |
1848245-23-7 |
|---|---|
Molecular Formula |
C16H19BrO3S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-ethylhexyl 4-bromo-6-formylthieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H19BrO3S2/c1-3-5-6-10(4-2)9-20-16(19)12-7-11-14(21-12)13(8-18)22-15(11)17/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
STLQPFBMSVWYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC2=C(SC(=C2S1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)


![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)


![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)




